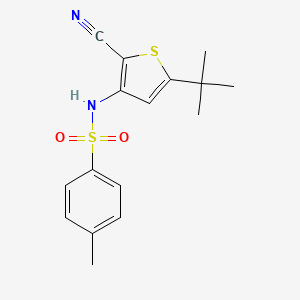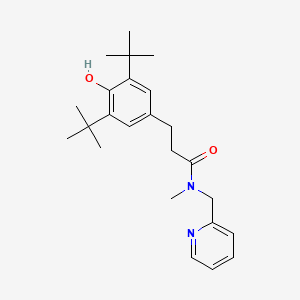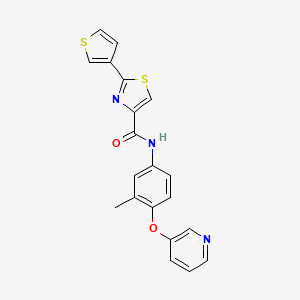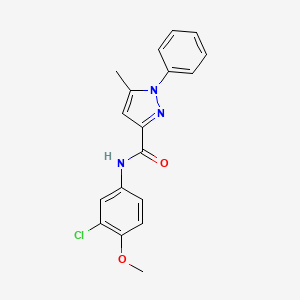
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases, such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and reduce the production of inflammatory cytokines. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is its high potency and selectivity towards certain enzymes and proteins. This makes it a promising candidate for the development of new drugs. However, the compound has limited solubility in water, which can make it challenging to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the research on thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)-. One of the main areas of focus is the development of new drugs based on the compound. Researchers are also investigating the potential of the compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, there is ongoing research on improving the synthesis method of the compound to increase its yield and purity.
Conclusion:
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of cancer, Alzheimer's disease, and other diseases make it a valuable compound for further investigation. With ongoing research, it is possible that new drugs based on this compound will be developed in the future.
Synthesemethoden
The synthesis of thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- involves the reaction of 5-tert-butyl-3-(4-methylphenylsulfonylamino)-1,2,4-oxadiazole with thiophene-2-carbonitrile in the presence of a base. The reaction yields the desired compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Thiophene-2-carbonitrile, 5-tert-butyl-3-(4-methylphenylsulfonylamino)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antiviral, and antimicrobial properties. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-cyanothiophen-3-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11-5-7-12(8-6-11)22(19,20)18-13-9-15(16(2,3)4)21-14(13)10-17/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXZYRJOIVCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC(=C2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)


![methyl 2-[[3-(2-methoxy-2-oxoethoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B7551871.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7551875.png)

![1-[[2-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7551880.png)
![5-[(3,5-Dichlorophenyl)sulfonylamino]-2-thiomorpholin-4-ylbenzoic acid](/img/structure/B7551892.png)
![Methyl 3-[(6-cyclopropyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-3-thiophen-2-ylpropanoate](/img/structure/B7551900.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7551905.png)
![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-[(5-methylthiophen-2-yl)methyl-propan-2-ylamino]acetamide](/img/structure/B7551918.png)
![4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]benzamide](/img/structure/B7551927.png)